molecular formula C20H16FNO B5745343 N-(diphenylmethyl)-4-fluorobenzamide CAS No. 88229-31-6

N-(diphenylmethyl)-4-fluorobenzamide

Cat. No.: B5745343
CAS No.: 88229-31-6
M. Wt: 305.3 g/mol
InChI Key: BADKRQPGXLYDGH-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H16FNO and its molecular weight is 305.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.121592296 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures and Conformation

  • The crystal structures of various N-(arylsulfonyl)-4-fluorobenzamides, closely related to N-(diphenylmethyl)-4-fluorobenzamide, reveal a consistent conformation with aromatic rings inclined to one another, providing insights into molecular interactions and stability (Suchetan et al., 2016).

Optical Characterization and Nonlinear Optical Properties

  • Nonlinear optical organic materials synthesized from N,N‐diphenylbenzamide and 4‐fluoro‐N,N‐diphenylbenzamide, including crystal growth and optical characterization, indicate significant potential in optoelectronics (Lakshmi et al., 2018).
  • The opto-electrical properties of 2-fluoro-N,N-diphenylbenzamide derivatives, with insights from NMR, FT-IR, UV-Vis spectroscopy, and computational studies, highlight their applications in nonlinear optical devices (Raveendiran et al., 2022).

Peptide Studies and NMR Spectroscopy

  • Studies involving 19F NMR spectroscopy of peptides labeled with 4-fluorobenzamide provide valuable information on peptide conformation and interaction with solvents, useful in protein and peptide research (Kubasik et al., 2006).

Fluorinated Amino Acid Synthesis

  • Research on the synthesis of 3-fluoroazetidine-3-carboxylic acid, using N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, reveals applications in medicinal chemistry as a building block (Van Hende et al., 2009).

Antibacterial Activity

  • Synthesis and antibacterial activity studies of nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide, related to this compound, indicate potential in developing new antimicrobial agents (Saeed et al., 2010).

Antimicrobial Analogs and Synthesis

  • Research on fluorobenzamides containing thiazole and thiazolidine demonstrates promising antimicrobial activity, significant in drug development and biological applications (Desai et al., 2013).

Properties

IUPAC Name

N-benzhydryl-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c21-18-13-11-17(12-14-18)20(23)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADKRQPGXLYDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357761
Record name (4-fluorobenzoylamino)-diphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88229-31-6
Record name (4-fluorobenzoylamino)-diphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of aminodiphenylmethane (0.4 g) in dichloromethane (5 ml) were added in turn pyridine (0.21 ml) and 4-fluorobenzoyl chloride (0.23 ml) at 0° C. The mixture was allowed to warm to ambient temperature and stirred for 1 hour, which was taken up into a mixture of water and ethyl acetate. The separated organic layer was washed in turn with hydrochloric acid (1N), aqueous sodium hydrogen carbonate and brine, and dried over magnesium sulfate. Evaporation under reduced pressure gave a residue, which was triturated with diisopropyl ether to give (4-fluorobenzoylamino)-diphenylmethane (0.49 g).
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5 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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